Sodium (2-Sulfonatoethyl)methanethiosulfonate
Sodium (2-Sulfonatoethyl)methanethiosulfonate
Methanethiosulfonates (MTS) are sulfhydryl-reactive compounds that form mixed disulfide linkages and are commonly used to study cysteine residues on proteins. Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES) is a negatively-charged, membrane impermeant MTS. It is highly reactive with ionized thiolates but not with unionized thiols and, therefore, targets sulfhydryl groups accessible from the aqueous medium. MTSES is used to probe the structural and functional properties of native proteins, particularly those associated with membranes, including channels and transporters. In addition, charged MTS compounds like MTSES are combined with cysteine scanning mutagenesis to study non-cysteine residues.
Brand Name:
Vulcanchem
CAS No.:
184644-83-5
VCID:
VC0013883
InChI:
InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
SMILES:
CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+]
Molecular Formula:
C3H7NaO5S3
Molecular Weight:
242.3 g/mol
Sodium (2-Sulfonatoethyl)methanethiosulfonate
CAS No.: 184644-83-5
Reference Standards
VCID: VC0013883
Molecular Formula: C3H7NaO5S3
Molecular Weight: 242.3 g/mol
CAS No. | 184644-83-5 |
---|---|
Product Name | Sodium (2-Sulfonatoethyl)methanethiosulfonate |
Molecular Formula | C3H7NaO5S3 |
Molecular Weight | 242.3 g/mol |
IUPAC Name | sodium;2-methylsulfonylsulfanylethanesulfonate |
Standard InChI | InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
Standard InChIKey | NZSYKLNULKPWIX-UHFFFAOYSA-M |
Isomeric SMILES | CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] |
SMILES | CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES | CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] |
Appearance | Assay:≥98%A crystalline solid |
Description | Methanethiosulfonates (MTS) are sulfhydryl-reactive compounds that form mixed disulfide linkages and are commonly used to study cysteine residues on proteins. Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES) is a negatively-charged, membrane impermeant MTS. It is highly reactive with ionized thiolates but not with unionized thiols and, therefore, targets sulfhydryl groups accessible from the aqueous medium. MTSES is used to probe the structural and functional properties of native proteins, particularly those associated with membranes, including channels and transporters. In addition, charged MTS compounds like MTSES are combined with cysteine scanning mutagenesis to study non-cysteine residues. |
Synonyms | 2-[(Methylsulfonyl)thio]ethanesulfonic Acid Sodium Salt; MTSES; |
PubChem Compound | 3509088 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume